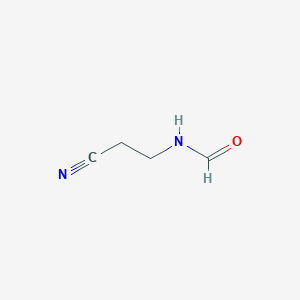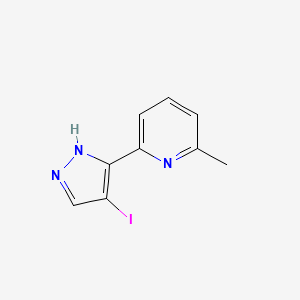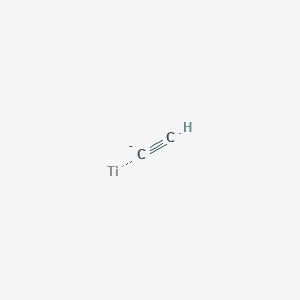
Sodium trisilicate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium trisilicate hydrate is an inorganic compound with the chemical formula Na₂Si₃O₇·xH₂O. It is a type of sodium silicate, commonly known as water glass or liquid glass. This compound is characterized by its ability to form a viscous, glass-like substance when dissolved in water. This compound is widely used in various industrial applications due to its adhesive, binding, and sealing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium trisilicate hydrate can be synthesized by reacting sodium carbonate (Na₂CO₃) with silicon dioxide (SiO₂) at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 1100°C to 1200°C. The general reaction is as follows:
Na2CO3+3SiO2→Na2Si3O7+CO2
The resulting sodium trisilicate is then hydrated to form this compound.
Industrial Production Methods: In industrial settings, this compound is produced by melting a mixture of sodium carbonate and silica sand in a furnace. The molten mixture is then cooled and solidified to form glass-like lumps, which are subsequently dissolved in water to produce a concentrated solution of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium trisilicate hydrate undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, this compound hydrolyzes to form silicic acid and sodium hydroxide.
Neutralization: It reacts with acids to form silica gel and the corresponding sodium salts.
Precipitation: In the presence of calcium ions, it forms insoluble calcium silicate.
Common Reagents and Conditions:
Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to neutralize this compound.
Calcium Compounds: Calcium chloride (CaCl₂) is used to precipitate calcium silicate.
Major Products Formed:
Silica Gel: Formed during the neutralization reaction with acids.
Calcium Silicate: Formed during the precipitation reaction with calcium ions.
Wissenschaftliche Forschungsanwendungen
Sodium trisilicate hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized in the formulation of certain pharmaceutical products.
Industry: Widely used in the production of detergents, adhesives, and sealants. .
Wirkmechanismus
The mechanism of action of sodium trisilicate hydrate involves its ability to form a gel-like substance when dissolved in water. This gel can bind to various surfaces, providing adhesive and sealing properties. At the molecular level, this compound interacts with water molecules to form a hydrated silica network, which is responsible for its unique properties .
Similar Compounds:
Sodium Metasilicate (Na₂SiO₃): Similar in structure but has a different SiO₂:Na₂O ratio.
Sodium Orthosilicate (Na₄SiO₄): Contains a higher proportion of sodium compared to silicon.
Sodium Pyrosilicate (Na₆Si₂O₇): Contains a different arrangement of silicon and oxygen atoms.
Uniqueness: this compound is unique due to its specific SiO₂:Na₂O ratio, which gives it distinct adhesive and sealing properties. Its ability to form a gel-like substance when dissolved in water sets it apart from other sodium silicates .
Eigenschaften
Molekularformel |
H2NaO10Si3-5 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
sodium;dioxido(oxo)silane;hydrate |
InChI |
InChI=1S/Na.3O3Si.H2O/c;3*1-4(2)3;/h;;;;1H2/q+1;3*-2; |
InChI-Schlüssel |
OELKSHUHTZPPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
O.[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



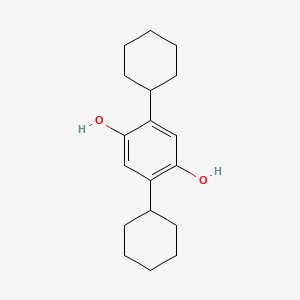
![Acetamide,N-(3-ethoxypropyl)-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13750276.png)
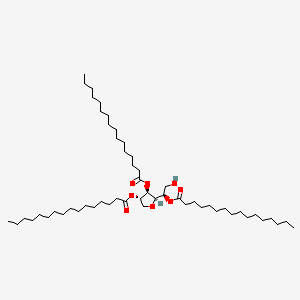

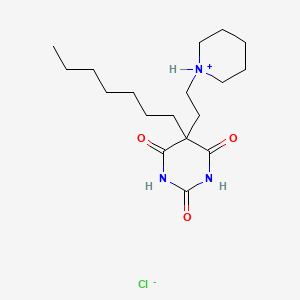


![3-[(4-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B13750316.png)
